bis(triethyltin)oxide
Overview
Description
bis(triethyltin)oxide is an organotin compound with the chemical formula (C2H5)3SnOSn(C2H5)3. It belongs to the class of distannoxanes, which are characterized by the presence of a tin-oxygen-tin (Sn-O-Sn) linkage. This compound is known for its unique dimeric ladder structure, which is induced by the coordination of oxygen or heteroatoms to the tin atoms in the other chain . This compound is soluble in organic solvents due to its double-layered structure, where the surface alkyl groups prevent the inorganic core from being exposed to the solvent phase .
Preparation Methods
The preparation of distannoxane, hexaethyl- can be achieved through various synthetic routes. One common method involves the reaction of triethyltin chloride with water, which leads to the formation of the distannoxane compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. The reaction conditions include the use of dry solvents and standard Schlenk techniques to ensure the purity of the product .
Industrial production methods for distannoxane, hexaethyl- involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as vacuum distillation, is also common in industrial settings .
Chemical Reactions Analysis
bis(triethyltin)oxide undergoes various types of chemical reactions, including esterification, transesterification, and acetalization . These reactions are typically catalyzed by the distannoxane compound, which acts as a Lewis acid catalyst. Common reagents used in these reactions include carboxylic acids, alcohols, and aldehydes . The major products formed from these reactions are esters and acetals, which are valuable intermediates in organic synthesis .
Scientific Research Applications
bis(triethyltin)oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including esterification and transesterification reactions . In biology and medicine, distannoxane compounds have been studied for their potential use in drug delivery systems and as antimicrobial agents . In industry, distannoxane, hexaethyl- is used in the production of polymers and other materials due to its catalytic properties .
Mechanism of Action
The mechanism of action of distannoxane, hexaethyl- involves the activation of nucleophiles by the distannoxane compound, facilitating substitution reactions. The tin atoms in the distannoxane compound coordinate with the carbonyl oxygen of the substrate, promoting nucleophilic attack on the carbonyl carbon . This mechanism is particularly effective in esterification and transesterification reactions, where the distannoxane compound acts as a Lewis acid catalyst .
Comparison with Similar Compounds
bis(triethyltin)oxide can be compared with other similar compounds, such as dichlorotetrabutyldistannoxane and tetraorganodistannoxanes containing silicon . These compounds also exhibit catalytic properties in esterification and acetalization reactions, but distannoxane, hexaethyl- is unique due to its higher solubility in organic solvents and its ability to catalyze reactions under mild conditions . Other similar compounds include hexabutyldistannane and bis(triethyltin) oxide, which also have applications in organic synthesis and catalysis.
Properties
IUPAC Name |
triethyl(triethylstannyloxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULBFHXDPUWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)O[Sn](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149538 | |
Record name | Distannoxane, hexaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-63-6 | |
Record name | 1,1,1,3,3,3-Hexaethyldistannoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaethyldistannoxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distannoxane, hexaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triethyltin) oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexaethyldistannoxane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6T29DX3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research papers describe reactions of bis(triethyltin) oxide with acids to form triethyltin salts. Can distannoxane, hexaethyl- undergo similar reactions, and what can this tell us about its reactivity?
A: While the papers don't directly study distannoxane, hexaethyl-, it shares structural similarities with bis(triethyltin) oxide. Both compounds contain the (C2H5)3Sn-O- moiety. Given that bis(triethyltin) oxide readily reacts with acids to cleave the Sn-O bond and form triethyltin salts [, ], it's plausible that distannoxane, hexaethyl- might exhibit similar reactivity. This suggests that the Sn-O bond in distannoxane, hexaethyl- could be relatively labile and susceptible to attack by electrophilic reagents.
Q2: One of the papers explores the synthesis of triethyltin mercaptides from bis(triethyltin) oxide. Could this reaction be adapted for the synthesis of analogous compounds using distannoxane, hexaethyl- as a starting material?
A: The synthesis of triethyltin mercaptides from bis(triethyltin) oxide highlights the reactivity of the Sn-O bond towards sulfur-containing nucleophiles []. This raises the possibility of adapting this reaction using distannoxane, hexaethyl-. Replacing bis(triethyltin) oxide with distannoxane, hexaethyl- in the reaction with mercaptans could potentially lead to the formation of compounds where both tin atoms are bound to mercaptide groups. This would require further investigation to optimize reaction conditions and confirm the product structure.
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